![molecular formula C15H13N5O4 B2694778 9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-69-6](/img/structure/B2694778.png)
9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
Benzo[d][1,3]dioxol-5-yl is a chemical group found in several organic compounds . It’s a type of methylenedioxybenzene, which is a group of organic compounds consisting of a methylenedioxy functional group attached to a benzene ring . This group is often found in various pharmaceuticals and research chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the benzo[d][1,3]dioxol-5-yl group with other reagents . For example, one study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . For example, one study reported the crystal structure of a compound with a benzo[d][1,3]dioxol-5-yl group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, one study reported the design, synthesis, and action mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, one study reported the spectroscopic, DFT computations and third-order nonlinear optical studies of a Schiff-based compound incorporating a benzo[d][1,3]dioxole subunit .Scientific Research Applications
- 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has demonstrated promising anticancer potential. Researchers have investigated its ability to inhibit tumor growth and metastasis. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and modulates key signaling pathways .
- The compound exhibits antiviral activity against certain viruses. It has been explored as a potential agent against RNA viruses, including influenza and hepatitis C. Its mode of action involves inhibiting viral replication or entry into host cells .
- Inflammation plays a crucial role in various diseases. This compound has been studied for its anti-inflammatory properties. It may suppress pro-inflammatory cytokines and reduce tissue damage in inflammatory conditions .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Researchers have investigated the neuroprotective effects of this compound. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .
- Oxidative stress contributes to aging and various diseases. This compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its chemical structure allows it to neutralize reactive oxygen species .
- Histone deacetylases (HDACs) play a role in gene expression regulation. The compound has been used as an intermediate in the synthesis of trithiocarbonates, which are HDAC inhibitors. These inhibitors have potential therapeutic applications in cancer and other diseases .
Anticancer Activity
Antiviral Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Antioxidant Activity
HDAC Inhibition
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of their biological activity . For example, one study reported that a novel auxin receptor agonist had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .
Safety and Hazards
Future Directions
The future directions of research involving similar compounds could involve the design and synthesis of novel derivatives with improved properties . For example, one study indicated that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .
properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-10-17-11(13(16)21)12-14(18-10)20(15(22)19-12)7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H2,16,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRVAQPTSNFSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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